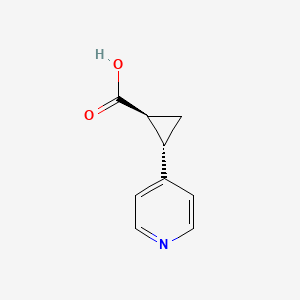

(1S,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid

Description

“(1S,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid” is a chiral cyclopropane derivative featuring a pyridin-4-yl substituent and a carboxylic acid group. Its bicyclic structure combines the strain inherent to cyclopropane rings with the aromatic and coordination properties of pyridine, making it a molecule of interest in medicinal chemistry and catalysis. The stereochemistry (1S,2S) is critical for its interactions with biological targets, as enantiomeric pairs often exhibit divergent pharmacological profiles.

Properties

IUPAC Name |

(1S,2S)-2-pyridin-4-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOFMIZNXREQAS-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of pyridine-4-carboxaldehyde with diazo compounds under catalytic conditions to form the cyclopropane ring. The reaction conditions often include the use of transition metal catalysts such as rhodium or copper complexes, which facilitate the formation of the cyclopropane ring with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The hydrogen atoms on the cyclopropane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like N-bromosuccinimide or electrophiles such as alkyl halides are used under appropriate conditions.

Major Products

The major products formed from these reactions include esters, amides, piperidine derivatives, and various substituted cyclopropane compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

(1S,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Pyridine vs. Fluorophenyl : The pyridin-4-yl group in the target compound introduces nitrogen-based hydrogen bonding and metal coordination capabilities, unlike the lipophilic, electron-withdrawing 4-fluorophenyl group in . This difference may enhance solubility in polar solvents or binding to metalloenzymes.

- Carboxylic Acid Positioning : All analogs share a cyclopropane-carboxylic acid backbone, but stereochemical variations (e.g., 1S,2S vs. 1S,2R in ) significantly alter molecular geometry and biological activity.

Physicochemical Properties

- Solubility : The pyridin-4-yl group likely improves aqueous solubility compared to the discontinued 4-fluorophenyl analog , which is more lipophilic.

- Acidity : The carboxylic acid (pKa ~2–3) is comparable across analogs, but substituents modulate electronic effects. Pyridine’s electron-withdrawing nature may slightly lower the acid’s pKa relative to alkyl-substituted cyclopropanes.

Stability and Reactivity

- Cyclopropane rings are inherently strained, but the pyridin-4-yl group’s planar geometry may mitigate steric hindrance during reactions. In contrast, bulkier substituents (e.g., Boc-amine in ) reduce reactivity in ring-opening transformations.

Biological Activity

(1S,2S)-2-Pyridin-4-ylcyclopropane-1-carboxylic acid, also known by its CAS number 1821719-41-8, is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a pyridine ring, which is often associated with various pharmacological effects.

- Molecular Formula : C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- CAS Number : 1821719-41-8

Research indicates that this compound acts as an inhibitor of the enzyme PYCR1 (proline biosynthetic enzyme), which is implicated in cancer metabolism. By inhibiting PYCR1, this compound may disrupt proline biosynthesis, leading to altered metabolic pathways in cancer cells .

Inhibition of PYCR1

A significant study demonstrated that this compound effectively inhibits PYCR1, showing promise as a potential therapeutic agent in cancer treatment. The study utilized X-ray crystallography to visualize the binding of the compound to the enzyme, revealing strong electron density and a crystallographic hit rate of 22% among tested compounds .

Anticancer Activity

In vitro assays indicated that this compound exhibits selective toxicity towards various cancer cell lines. Notably, it showed lower IC₅₀ values compared to existing proline analog inhibitors, suggesting enhanced efficacy in targeting cancer cells while sparing normal cells .

Comparative Analysis of Biological Activities

| Compound Name | Target Enzyme | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | PYCR1 | < 10 | Inhibition of proline biosynthesis |

| Proline Analog A | PYCR1 | 15 | Competitive inhibition |

| Proline Analog B | PYCR1 | 20 | Competitive inhibition |

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetics of this compound suggest favorable absorption and distribution profiles. However, detailed toxicological assessments are still required to evaluate its safety profile comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.